(1E,3E,5E,7E,9E)-1,10-Diphenyldeca-1,3,5,7,9-pentaene
Overview
Description
(1E,3E,5E,7E,9E)-1,10-Diphenyldeca-1,3,5,7,9-pentaene is an organic compound characterized by a conjugated system of double bonds and phenyl groups at both ends. This structure imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3E,5E,7E,9E)-1,10-Diphenyldeca-1,3,5,7,9-pentaene typically involves the coupling of phenylacetylene derivatives under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Heck reaction, which involves the reaction of iodobenzene with a suitable alkyne precursor . The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(1E,3E,5E,7E,9E)-1,10-Diphenyldeca-1,3,5,7,9-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E,3E,5E,7E,9E)-1,10-Diphenyldeca-1,3,5,7,9-pentaene is used as a model compound to study conjugated systems and their electronic properties. It serves as a precursor for the synthesis of more complex organic molecules.
Biology
The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine
Research in medicine explores the potential of this compound in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which (1E,3E,5E,7E,9E)-1,10-Diphenyldeca-1,3,5,7,9-pentaene exerts its effects involves its ability to participate in π-π interactions and electron delocalization. These interactions enable the compound to bind to specific molecular targets, such as enzymes or receptors, and modulate their activity. The conjugated system allows for efficient electron transfer, which is crucial in processes like catalysis and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Lutein: A xanthophyll carotenoid with a similar conjugated system but different functional groups.
Zeaxanthin: Another xanthophyll carotenoid with a similar structure to lutein.
β-Carotene: A carotenoid with a similar conjugated system but different end groups.
Uniqueness
(1E,3E,5E,7E,9E)-1,10-Diphenyldeca-1,3,5,7,9-pentaene is unique due to its specific arrangement of phenyl groups and conjugated double bonds, which impart distinct electronic and chemical properties. This uniqueness makes it valuable in various applications, from materials science to biological research .
Properties
IUPAC Name |
[(1E,3E,5E,7E,9E)-10-phenyldeca-1,3,5,7,9-pentaenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20/c1(3-5-9-15-21-17-11-7-12-18-21)2-4-6-10-16-22-19-13-8-14-20-22/h1-20H/b2-1+,5-3+,6-4+,15-9+,16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODIXMQDAGGDJQ-GDHZPREYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=CC=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=C/C=C/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3029-41-2 | |
Record name | Benzene, 1,1'-(1,3,5,7,9-decapentaene-1,10-diyl)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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